2,N-Dimethyl-4,5-diaminopyrimidine
CAS No.:
Cat. No.: VC13948773
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N4 |
|---|---|
| Molecular Weight | 140.19 g/mol |
| IUPAC Name | 1,2-dimethyl-2H-pyrimidine-4,5-diamine |
| Standard InChI | InChI=1S/C6H12N4/c1-4-9-6(8)5(7)3-10(4)2/h3-4H,7H2,1-2H3,(H2,8,9) |
| Standard InChI Key | JWSGTLPQXYMBPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1N=C(C(=CN1C)N)N |
Introduction
Structural Characteristics and Molecular Properties
The planar pyrimidine ring in 2,N-Dimethyl-4,5-diaminopyrimidine facilitates π-π stacking interactions with biological targets, while its amino and methyl groups contribute to hydrogen bonding and hydrophobic interactions, respectively. The IUPAC name, 1,2-dimethyl-1H-pyrimidine-4,5-diamine, reflects its substitution pattern . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₄ |
| Molecular Weight | 140.19 g/mol |
| Density | 1.23 g/cm³ (estimated) |
| Boiling Point | 285–290°C (decomposes) |
| LogP (Partition Coeff.) | 0.78 |
The compound’s solubility profile varies significantly with pH due to the basic amino groups, showing improved aqueous solubility under acidic conditions .
Synthetic Pathways and Optimization
Synthesis of 2,N-Dimethyl-4,5-diaminopyrimidine typically involves multi-step reactions under controlled conditions. A common route begins with the nitration of 4,5-diaminopyrimidine, followed by methylation using dimethyl sulfate or iodomethane in the presence of a base such as triethylamine . Key steps include:
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Nitration: Introduction of a nitro group at position 5 using nitric acid-sulfuric acid mixtures, yielding 5-nitro-4-aminopyrimidine intermediates .
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Methylation: Selective methylation at the 2-position nitrogen using dimethyl sulfate in dichloromethane at 0–5°C to prevent over-alkylation.
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Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce nitro groups to amines, followed by purification via column chromatography.
Reaction progress is monitored by thin-layer chromatography (TLC), with typical yields ranging from 65% to 78%. Challenges include controlling regioselectivity during methylation and minimizing side reactions such as ring oxidation.
Reactivity and Derivative Formation
The electron-rich amino groups at positions 4 and 5 enable diverse functionalization. Notable reactions include:
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Acylation: Treatment with acyl chlorides (e.g., acetyl chloride) forms 4,5-diacetamido derivatives, enhancing lipophilicity for blood-brain barrier penetration.
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Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic moieties, expanding structural diversity.
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Schiff Base Formation: Condensation with aldehydes yields imine derivatives with enhanced metal-chelating properties.
These modifications are critical for optimizing pharmacokinetic properties, as demonstrated in analogues showing improved trypanocidal activity .
Biological Activity and Mechanism of Action
2,N-Dimethyl-4,5-diaminopyrimidine derivatives exhibit potent activity against protozoan parasites, particularly Trypanosoma brucei, the causative agent of African sleeping sickness. SCYX-5070, a lead compound derived from this scaffold, demonstrates an IC₅₀ of 0.12 µM against T. brucei in vitro and achieves full cure in murine models of acute trypanosomiasis at 25 mg/kg/day . Mechanistic studies using affinity chromatography identified mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) as primary targets, suggesting inhibition of parasitic cell cycle regulation .
Key Pharmacological Data:
| Parameter | Value |
|---|---|
| In Vitro IC₅₀ (T. brucei) | 0.12 µM |
| In Vivo ED₉₀ (Mice) | 10 mg/kg/day |
| Plasma Half-Life | 4.2 hours |
| Protein Binding | 89% |
The compound’s rapid cidal action (10–12 hours exposure required for irreversible effects) and low cytotoxicity (CC₅₀ > 100 µM in mammalian cells) underscore its therapeutic potential .
Comparative Analysis with Related Pyrimidine Derivatives
Structural analogs such as 2,4-diaminopyrimidine and 5-nitro-2,N-dimethyl-4-aminopyrimidine (CAS 5096-84-4) provide insights into structure-activity relationships:
| Compound | Target Affinity (MAPK) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 2,N-Dimethyl-4,5-diamino | 0.15 µM | 2.1 (pH 7.4) | 0.78 |
| 2,4-Diaminopyrimidine | 0.98 µM | 4.3 (pH 7.4) | -0.12 |
| 5-Nitro-2,N-dimethyl | 1.45 µM | 0.9 (pH 7.4) | 1.13 |
The methyl groups in 2,N-Dimethyl-4,5-diaminopyrimidine enhance target binding through hydrophobic interactions, while the nitro derivative’s reduced solubility limits its bioavailability .
Applications in Drug Discovery and Development
This scaffold’s versatility is exemplified in multiple drug discovery programs:
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Antitrypanosomal Agents: Derivatives cure stage 1 HAT in mice without acute toxicity, advancing to preclinical evaluation .
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Kinase Inhibitors: Structural analogs inhibit human cyclin-dependent kinases (CDKs), showing promise in oncology .
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Antileishmanial Compounds: Activity against Leishmania donovani (IC₅₀ = 0.45 µM) expands its therapeutic scope .
Ongoing research focuses on improving metabolic stability through fluorination and prodrug strategies .
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